DC50 Comparison: CARM1 Degrader-2 (8.8 nM) vs. CARM1 Degrader-1 (8.1 nM) in MCF7 Cells
In a head-to-head dose-response comparison in MCF7 breast cancer cells, CARM1 degrader-2 (compound 3e) demonstrates a degradation DC50 of 8.8 ± 0.1 nM, which is marginally higher than that of CARM1 degrader-1 (compound 3b, DC50 = 8.1 ± 0.1 nM). Both compounds share identical linker length and exhibit comparable degradation potency, confirming that 3e is a functionally equivalent alternative to 3b within the same PROTAC series [1].
| Evidence Dimension | Degradation potency (DC50) |
|---|---|
| Target Compound Data | 8.8 ± 0.1 nM |
| Comparator Or Baseline | CARM1 degrader-1 (compound 3b): 8.1 ± 0.1 nM |
| Quantified Difference | 0.7 nM (8.6% higher DC50) |
| Conditions | MCF7 breast cancer cells, 24 h treatment, Western blot quantification, n=3 independent experiments |
Why This Matters
This near-equivalence in DC50 provides procurement flexibility: if one compound is out of stock or has a longer lead time, the other can serve as a functionally interchangeable alternative without compromising degradation potency.
- [1] Kim, H.S., et al. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders. J Med Chem. 2023;66(18):13028-13042. doi:10.1021/acs.jmedchem.3c00982 View Source
